molecular formula C13H17NO2 B3252280 4-(1-Methylpiperidin-4-yloxy)benzaldehyde CAS No. 215460-41-6

4-(1-Methylpiperidin-4-yloxy)benzaldehyde

Cat. No.: B3252280
CAS No.: 215460-41-6
M. Wt: 219.28 g/mol
InChI Key: KXOBYOISGCLBPY-UHFFFAOYSA-N
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Description

4-(1-Methylpiperidin-4-yloxy)benzaldehyde is a benzaldehyde derivative featuring a 1-methylpiperidin-4-yloxy substituent at the para position of the aromatic ring. This compound is structurally characterized by its piperidine ring, which is methylated at the nitrogen atom and linked to the benzaldehyde core via an ether bond. Its structural analogs, such as piperazine- or pyrrolidine-substituted benzaldehydes, are widely studied for pharmacological activities, including enzyme inhibition and antinociceptive effects .

Properties

IUPAC Name

4-(1-methylpiperidin-4-yl)oxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-14-8-6-13(7-9-14)16-12-4-2-11(10-15)3-5-12/h2-5,10,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOBYOISGCLBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260223
Record name 4-[(1-Methyl-4-piperidinyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215460-41-6
Record name 4-[(1-Methyl-4-piperidinyl)oxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215460-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1-Methyl-4-piperidinyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylpiperidin-4-yloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1-methylpiperidine in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

4-Hydroxybenzaldehyde+1-MethylpiperidineBase, RefluxThis compound\text{4-Hydroxybenzaldehyde} + \text{1-Methylpiperidine} \xrightarrow{\text{Base, Reflux}} \text{this compound} 4-Hydroxybenzaldehyde+1-MethylpiperidineBase, Reflux​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylpiperidin-4-yloxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3).

Major Products Formed

    Oxidation: 4-(1-Methylpiperidin-4-yloxy)benzoic acid.

    Reduction: 4-(1-Methylpiperidin-4-yloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(1-Methylpiperidin-4-yloxy)benzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Methylpiperidin-4-yloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperidine ring can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogues

The benzaldehyde scaffold is versatile, with modifications to its substituent groups significantly altering biological activity and physicochemical properties. Key analogues include:

Compound Name Substituent Structure Key Pharmacological Activity Reference
4-(4-(4-Fluorophenyl)piperazin-1-yl)benzaldehyde Piperazine with 4-fluorophenyl Acetylcholinesterase (AChE) inhibition
4-(4-(Methylsulphonyl)piperazin-1-yl)benzaldehyde Piperazine with methylsulfonyl Antinociceptive (pain relief)
4-(Piperidin-1-yl)benzaldehyde Unsubstituted piperidine Antifungal activity
4-(4-Methylpiperazin-1-yl)benzaldehyde Methylpiperazine Synthesis optimization studies
4-(1-Methylpiperidin-4-yloxy)benzaldehyde Methylpiperidine ether Intermediate in quinoline therapeutics

Key Structural Differences :

  • Piperazine vs. In contrast, piperidine-containing compounds (e.g., and ) offer greater lipophilicity, favoring blood-brain barrier penetration .
  • Substituent Effects : The methylsulfonyl group in 4-(4-(methylsulphonyl)piperazin-1-yl)benzaldehyde increases polarity and solubility compared to the methylpiperidine ether in this compound .
Pharmacological Activities
  • AChE Inhibition: 4-(4-(4-Fluorophenyl)piperazin-1-yl)benzaldehyde derivatives demonstrated IC₅₀ values in the nanomolar range, attributed to piperazine-fluorophenyl interactions with the enzyme’s peripheral anionic site .
  • Antinociceptive Effects: 4-(4-(Methylsulphonyl)piperazin-1-yl)benzaldehyde derivatives reduced pain responses in murine models by modulating opioid receptors .
  • Antifungal Activity : Piperidine-substituted benzaldehydes showed moderate activity against Candida albicans, likely due to increased membrane permeability .
Physicochemical Properties
  • Lipophilicity : Piperidine derivatives (e.g., this compound) exhibit higher logP values than piperazine analogs, enhancing CNS bioavailability .
  • Solubility : Sulfonyl and fluorophenyl groups in piperazine derivatives improve aqueous solubility, critical for oral bioavailability .

Biological Activity

4-(1-Methylpiperidin-4-yloxy)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and structure-activity relationships (SAR), emphasizing its therapeutic potential.

Chemical Structure

The compound features a benzaldehyde moiety substituted with a 1-methylpiperidin-4-yloxy group. This structural configuration is critical for its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For instance, piperidine derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis (Mtb) with IC50 values ranging from 13 to 22 μM, suggesting that modifications to the piperidine structure can enhance potency against bacterial strains .

Anticancer Properties

The compound has also been implicated in cancer therapy. Research indicates that piperidine derivatives can induce apoptosis in cancer cells. For example, certain analogs demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, with improved efficacy compared to standard treatments like bleomycin . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial and cancer cell metabolism. For example, it has been shown to affect pathways related to menaquinone biosynthesis in Mtb .
  • Receptor Modulation : It may also interact with receptors involved in cellular signaling pathways, potentially leading to altered gene expression and cellular responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications on the piperidine ring and the benzaldehyde group can significantly influence potency and selectivity:

Modification Effect on Activity
Substitution on piperidineEnhanced antimicrobial and anticancer activity
Alteration of aldehyde groupChanges in lipophilicity and receptor binding affinity

Research suggests that increasing lipophilicity can improve cellular uptake, while specific substitutions can enhance selectivity towards desired biological targets .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a series of piperidine derivatives, including those similar to this compound, showed promising results against resistant strains of bacteria. The compounds were evaluated for their minimum inhibitory concentrations (MICs), revealing effective inhibition at low concentrations .
  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines have shown that certain derivatives induce apoptosis through both intrinsic and extrinsic pathways. The results indicated significant reductions in cell viability when treated with optimized piperidine compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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